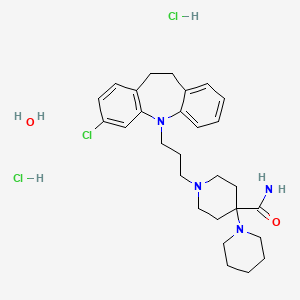

Clocapramine dihydrochloride hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

60789-62-0 |

|---|---|

Fórmula molecular |

C28H41Cl3N4O2 |

Peso molecular |

572.0 g/mol |

Nombre IUPAC |

1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C28H37ClN4O.2ClH.H2O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H;1H2 |

Clave InChI |

SWCNPPOGIXOVAZ-UHFFFAOYSA-N |

Números CAS relacionados |

47739-98-0 (Parent) |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Clocapramine Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, has been utilized in the treatment of schizophrenia, primarily in Japan, since its introduction in 1974. This technical guide provides a comprehensive overview of clocapramine dihydrochloride (B599025) hydrate (B1144303), focusing on its chemical properties, mechanism of action, pharmacology, pharmacokinetics, and clinical applications. The document synthesizes available data into a structured format, including detailed experimental protocols and visual representations of key pathways to support further research and development efforts in the field of neuropsychopharmacology. While clocapramine has a history of clinical use, this guide also highlights areas where publicly available quantitative data remains limited, suggesting avenues for future investigation.

Chemical Properties

Clocapramine dihydrochloride hydrate is the hydrated salt form of clocapramine. Its chemical identity is defined by the following properties:

| Property | Value |

| IUPAC Name | 1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride[2] |

| Synonyms | 3-Chlorocarpipramine dihydrochloride hydrate, Clofekton, Padrasen[3] |

| CAS Number | 60789-62-0[4][5][6][7] |

| Molecular Formula | C₂₈H₄₁Cl₃N₄O₂[2][4][6] |

| Molecular Weight | 572.01 g/mol [4][6] |

| Chemical Structure | The structure consists of a tricyclic iminostilbene core, a propylamino linker, and a terminal piperidine-4-carboxamide moiety. |

Mechanism of Action

Clocapramine's therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][8] It is classified as an "atypical" antipsychotic due to its higher affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3]

Receptor Binding Profile

While specific Kᵢ or IC₅₀ values for clocapramine are not widely available in the public domain, its receptor binding profile is characterized by multi-receptor antagonism. It exhibits potent antagonism at serotonin 5-HT2A receptors and a lower affinity for dopamine D2 receptors.[3] Additionally, it has been reported to act as an antagonist at α1- and α2-adrenergic receptors and has shown affinity for the SIGMAR1 receptor.[3]

Downstream Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by clocapramine modulates key intracellular signaling cascades:

-

Dopamine D2 Receptor Pathway (Gαi/o-coupled): D2 receptor activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors, clocapramine prevents this inhibition, thereby modulating cAMP-dependent signaling pathways.

-

Serotonin 5-HT2A Receptor Pathway (Gαq/11-coupled): 5-HT2A receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). Clocapramine's antagonism of 5-HT2A receptors blocks this signaling cascade.

Pharmacology and Pharmacokinetics

Pharmacodynamics

In vivo studies in rats have demonstrated clocapramine's ability to occupy both D2 and 5-HT2A receptors in the brain. The ratio of its potency in occupying 5-HT2 versus D2 receptors falls between that of typical and other atypical antipsychotics, with ED₅₀ values of 4.9 mg/kg for 5-HT2A and 14.5 mg/kg for D2 receptor occupancy.[4]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for clocapramine in humans, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature.

Clocapramine undergoes extensive hepatic metabolism, primarily through oxidative pathways. The two principal metabolites identified are clospipramine and dehydroclospipramine. The pharmacological activity of these metabolites, particularly their affinity for D2 and 5-HT2A receptors, is crucial for understanding the overall therapeutic and side-effect profile of clocapramine, though specific quantitative data for these metabolites is also limited.

Clinical Applications and Efficacy

Clocapramine was introduced in Japan for the treatment of schizophrenia.[3] Clinical trials have compared its efficacy and side-effect profile to other neuroleptics.

Comparative Clinical Trials

A meta-analysis of six randomized controlled trials involving 1,048 patients found no significant differences in response rates or discontinuation rates between clocapramine and other pooled antipsychotics. The pharmacological profile of clocapramine was found to be similar to that of first-generation antipsychotics in terms of efficacy and safety outcomes.

In head-to-head comparisons:

-

Versus Haloperidol: While no significant difference in overall efficacy was observed, clocapramine showed a tendency to be superior in alleviating motor retardation, alogia, and thought disorder, with fewer reported side effects.[3]

-

Versus Sulpiride: Clocapramine demonstrated more favorable effects on both positive and negative symptoms, including motor retardation, delusions, hallucinations, and social isolation, but was associated with more side effects.[3]

Experimental Protocols

Radioligand Binding Assays

The following are generalized protocols for determining the binding affinity of compounds to dopamine D2 and serotonin 5-HT2A receptors.

Objective: To determine the Kᵢ of a test compound for the D2 receptor.

Materials:

-

Membrane preparation from cells expressing D2 receptors.

-

Radioligand: [³H]Spiperone.

-

Non-specific binding agent: (+)-Butaclamol or Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

Procedure:

-

Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (assay buffer only), non-specific binding (e.g., 10 µM haloperidol), and a range of concentrations of the test compound.

-

Incubation: Add the membrane preparation, [³H]spiperone (at a concentration near its Kₔ), and either assay buffer, non-specific agent, or test compound to the wells. Incubate for 60 minutes at 27°C.

-

Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation.

Objective: To determine the Kᵢ of a test compound for the 5-HT2A receptor.

Materials:

-

Membrane preparation from cells or tissues (e.g., rat frontal cortex) expressing 5-HT2A receptors.

-

Radioligand: [³H]Ketanserin.

-

Non-specific binding agent: Mianserin or Spiperone.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail.

Procedure:

-

Plate Setup: Similar to the D2 assay, set up wells for total binding, non-specific binding (e.g., 10 µM spiperone), and a range of test compound concentrations.

-

Incubation: Add the membrane preparation, [³H]ketanserin (at a concentration near its Kₔ, e.g., 1 nM), and other components to the wells. Incubate for 60 minutes at room temperature.

-

Filtration and Washing: Follow the same procedure as for the D2 assay.

-

Counting and Data Analysis: Follow the same procedure as for the D2 assay.

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To determine the metabolic stability (half-life, intrinsic clearance) of clocapramine.

Materials:

-

Clocapramine.

-

Pooled human liver microsomes (HLM).

-

Phosphate Buffer (100 mM, pH 7.4).

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl₂).

-

Acetonitrile (B52724) (for quenching the reaction).

-

Internal standard for LC-MS/MS analysis.

Procedure:

-

Incubation Setup: In a 96-well plate, pre-warm HLM and clocapramine at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of clocapramine at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of clocapramine remaining versus time to determine the elimination rate constant. From this, calculate the half-life (t½) and intrinsic clearance (Clᵢₙₜ).

Conclusion

This compound is an atypical antipsychotic with a well-established primary mechanism of action involving antagonism of dopamine D2 and serotonin 5-HT2A receptors. Clinical data suggests its efficacy is comparable to some first-generation antipsychotics, with a potentially more favorable side-effect profile in certain aspects. However, a significant gap exists in the publicly available quantitative data regarding its receptor binding affinities, detailed pharmacokinetic profile in humans, and the pharmacological activity of its main metabolites. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to address these knowledge gaps, which is essential for a more complete understanding of clocapramine's therapeutic potential and for the rational design of future antipsychotic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. en.bio-protocol.org [en.bio-protocol.org]

In-Depth Technical Guide: 3-Chlorocarpipramine Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-chlorocarpipramine dihydrochloride (B599025) hydrate (B1144303), a compound of significant interest in neuropharmacological research. This document collates available data on its physicochemical characteristics, mechanism of action, and relevant experimental methodologies to support ongoing and future investigations.

Physicochemical Properties

3-Chlorocarpipramine dihydrochloride hydrate is the hydrated dihydrochloride salt of clocapramine (B1669190), an atypical antipsychotic agent.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride hydrate | [2] |

| Synonyms | Clocapramine dihydrochloride hydrate, Clofekton, Y-4153 | [2] |

| Molecular Formula | C₂₈H₄₁Cl₃N₄O₂ | [1][2] |

| Molecular Weight | 572.01 g/mol | [1] |

| CAS Number | 60789-62-0 | [1][2] |

| Appearance | Powder | [1] |

| Storage Conditions | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [1] |

| Purity | >98% or 98.9% | [3][4] |

Mechanism of Action

3-Chlorocarpipramine dihydrochloride hydrate is an antagonist at multiple neurotransmitter receptors. Its primary mechanism of action is the blockade of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][5] The affinity for the 5-HT2A receptor is reported to be greater than for the D2 receptor, a characteristic of atypical antipsychotics which is believed to contribute to a lower incidence of extrapyramidal side effects.[1] In addition to its primary targets, clocapramine also exhibits antagonist activity at α1-adrenergic and α2-adrenergic receptors and has shown affinity for the SIGMAR1 receptor.[1]

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by 3-chlorocarpipramine dihydrochloride hydrate initiates distinct intracellular signaling cascades. The D2 receptor is a Gαi/o-coupled receptor, and its blockade by clocapramine is expected to disinhibit adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The 5-HT2A receptor is coupled to Gαq/11 proteins. Its antagonism by clocapramine would inhibit the phospholipase C (PLC) pathway, thereby reducing the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and subsequently modulating intracellular calcium levels and protein kinase C (PKC) activity.

Biological Activity

In vivo studies in rats have been conducted to determine the receptor occupancy of clocapramine. These studies provide valuable information on the dose-dependent effects of the compound in a biological system.

| Parameter | Value | Species | Reference |

| Dopamine D2 Receptor Occupancy (ED₅₀) | 14.5 mg/kg | Rat | [5] |

| Serotonin 5-HT2A Receptor Occupancy (ED₅₀) | 4.9 mg/kg | Rat | [5] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the fundamental steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of 3-chlorocarpipramine dihydrochloride hydrate for a specific receptor.

Objective: To quantify the binding affinity (Ki) of the test compound for a target receptor.

Materials:

-

Receptor Source: Membranes from cells or tissues expressing the target receptor.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).

-

Test Compound: 3-Chlorocarpipramine dihydrochloride hydrate.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand for the target receptor.

-

Assay Buffer: A buffer solution that maintains a stable pH and ionic environment.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of 3-chlorocarpipramine dihydrochloride hydrate.

-

Add the prepared cell membrane suspension to each well.

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding of the radioligand by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Analytical Methods

A potential starting point for method development would be a reversed-phase HPLC method with UV detection. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and separation.

General HPLC Parameters for a Related Compound (Clomipramine):

-

Column: C18

-

Mobile Phase: Acetonitrile and aqueous sodium perchlorate (B79767) solution, pH 2.5

-

Detection: UV at 220 nm

Validation of the analytical method according to ICH guidelines would be necessary to ensure its accuracy, precision, specificity, linearity, and robustness for the quantification of 3-chlorocarpipramine dihydrochloride hydrate.

Conclusion

This technical guide provides a summary of the currently available information on 3-chlorocarpipramine dihydrochloride hydrate. While its primary mechanism of action as a D2 and 5-HT2A receptor antagonist is established, further research is needed to fully characterize its physicochemical properties, particularly its solubility and stability profiles, and to determine its specific binding affinities (Ki values) at various receptors. The provided experimental protocols offer a foundation for researchers to conduct these further investigations, which will be crucial for advancing the understanding and potential therapeutic applications of this compound.

References

- 1. Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) Datasheet DC Chemicals [dcchemicals.com]

- 2. Clocapramine dihydrochloride monohydrate | C28H41Cl3N4O2 | CID 71300452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of imipramine hydrochloride and chlordiazepoxide in pharmaceutical preparations by spectrophotometric, RP-HPLC, and HPTLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) Price from Supplier Brand ShangHai DC Chemicals Co.,Ltd on Chemsrc.com [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Clocapramine Dihydrochloride Hydrate as a Dopamine D2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) is an atypical antipsychotic agent of the iminodibenzyl (B195756) class, first introduced for the treatment of schizophrenia in Japan.[1] Its therapeutic effects are primarily attributed to its antagonist activity at various neurotransmitter receptors, most notably the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of clocapramine, with a core focus on its interaction with the dopamine D2 receptor. This document details its mechanism of action, receptor binding profile, and the downstream signaling pathways affected. Furthermore, it provides detailed experimental protocols for key assays relevant to its characterization and mandatory visualizations of associated signaling cascades and experimental workflows.

Introduction

Clocapramine is classified as an atypical antipsychotic due to its potent antagonism of the serotonin 5-HT2A receptor, coupled with a lower affinity for the dopamine D2 receptor compared to typical antipsychotics.[3] This receptor binding profile is thought to contribute to a reduced risk of extrapyramidal side effects.[3] Beyond its effects on dopamine and serotonin receptors, clocapramine also exhibits antagonist activity at α1- and α2-adrenergic receptors.[1] Understanding the nuanced interactions of clocapramine with these various receptors is crucial for elucidating its complete mechanism of action and for the development of novel psychotropic agents with improved efficacy and safety profiles.

Receptor Binding Profile

Table 1: Receptor Binding Affinity Profile of Clocapramine and Comparative Antipsychotics

| Receptor | Clocapramine (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (Ki, nM) | Risperidone (Ki, nM) |

| Dopamine D2 | Data not available | 1.2 | 126 | 3.1 |

| Serotonin 5-HT2A | Data not available (affinity is greater than for D2)[1] | 63 | 12 | 0.16 |

| Alpha-1 Adrenergic | Data not available | 11 | 7 | 0.27 |

| Alpha-2 Adrenergic | Data not available | 1300 | 13 | 7.5 |

Note: The Ki values for comparative antipsychotics are sourced from various publications and are provided for context. The absence of specific Ki values for clocapramine highlights a gap in the publicly accessible literature.[3]

Mechanism of Action and Signaling Pathways

Dopamine D2 Receptor Antagonism

The primary mechanism underlying the antipsychotic effects of clocapramine is its antagonism of the dopamine D2 receptor.[2] D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit.[3] In their native state, activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. By blocking these receptors, clocapramine prevents this dopamine-induced inhibition, thereby modulating gene expression and neuronal excitability.[3]

References

An In-depth Technical Guide on the 5-HT2A Receptor Activity of Clocapramine Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, is recognized for its therapeutic efficacy in schizophrenia.[1] A critical aspect of its pharmacological profile is its interaction with the serotonin (B10506) 5-HT2A receptor. This technical guide provides a comprehensive overview of the 5-HT2A receptor activity of clocapramine dihydrochloride (B599025) hydrate (B1144303), consolidating available data on its binding affinity, functional antagonism, and the associated signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals engaged in neuropsychopharmacology and drug development, offering insights into the molecular mechanisms that underpin the therapeutic actions of clocapramine. While specific in vitro binding affinity data such as a Ki value for clocapramine at the 5-HT2A receptor is not prominently available in public literature, its functional profile indicates a potent interaction.

Introduction to Clocapramine and the 5-HT2A Receptor

Clocapramine is an established atypical antipsychotic agent.[1] Its clinical effectiveness is attributed to its multi-receptor antagonist activity, with a particularly significant interaction at dopamine (B1211576) D2 and serotonin 5-HT2A receptors.[2] The "atypical" nature of clocapramine is largely defined by its higher affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic that is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1]

The 5-HT2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system. It is a key modulator of various physiological and cognitive processes. Dysregulation of 5-HT2A receptor signaling has been implicated in the pathophysiology of several neuropsychiatric disorders, making it a crucial target for therapeutic intervention.

Quantitative Data Presentation

While a precise in vitro Ki value for clocapramine at the 5-HT2A receptor is not consistently reported in publicly accessible literature, in vivo studies provide valuable information regarding its receptor occupancy.

| Compound | Receptor | Parameter | Value | Species | Reference |

| Clocapramine | 5-HT2A | ED50 (in vivo occupancy) | 4.9 mg/kg | Rat | [2] |

| Clocapramine | D2 | ED50 (in vivo occupancy) | 14.5 mg/kg | Rat | [2] |

This table summarizes the in vivo receptor occupancy data for clocapramine, highlighting its higher potency at the 5-HT2A receptor compared to the D2 receptor.

Experimental Protocols

5-HT2A Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound like clocapramine for the 5-HT2A receptor.

Objective: To quantify the affinity of clocapramine for the 5-HT2A receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Receptor Source: Rat frontal cortex membrane homogenates.

-

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

-

Non-specific Binding Control: Ritanserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Clocapramine dihydrochloride hydrate at various concentrations.

-

96-well filter plates (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from rat frontal cortex.

-

Assay Setup: In a 96-well filter plate, add the assay buffer, varying concentrations of clocapramine, and the radioligand ([³H]-Ketanserin) at a concentration close to its Kd value. For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of an unlabeled competitor (ritanserin).

-

Incubation: Add the membrane protein to each well to initiate the binding reaction. Incubate the plate for a defined period (e.g., 90 minutes) at a specific temperature to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) for clocapramine is then calculated from the IC50 value (the concentration of clocapramine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Workflow Diagram:

Functional Antagonism Assay (Calcium Flux)

This protocol outlines a cell-based functional assay to measure the antagonist activity of clocapramine at the 5-HT2A receptor.

Objective: To determine the potency of clocapramine in inhibiting the 5-HT2A receptor-mediated intracellular calcium mobilization induced by a known agonist.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Agonist: Serotonin (5-HT).

-

Calcium Indicator Dye: Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Fluorescence plate reader with kinetic reading capability.

Methodology:

-

Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of clocapramine for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader and initiate kinetic reading. After establishing a baseline fluorescence, inject a pre-determined concentration of serotonin (typically the EC80) into the wells.

-

Data Analysis: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration. The IC50 value for clocapramine is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of clocapramine.

Workflow Diagram:

Signaling Pathways

Canonical Gq/11 Signaling Pathway

The primary and best-characterized signaling cascade initiated by the activation of the 5-HT2A receptor is through its coupling to the Gq/11 family of G-proteins. As an antagonist, clocapramine is expected to block this pathway.

Pathway Description:

-

Agonist Binding: Serotonin binds to the 5-HT2A receptor.

-

G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the Gq/11 protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Clocapramine's Role: By binding to the 5-HT2A receptor, clocapramine prevents the initial step of agonist binding, thereby inhibiting the entire Gq/11 signaling cascade.

Conclusion

This compound is a potent antagonist at the serotonin 5-HT2A receptor, with a higher in vivo potency for this receptor compared to the dopamine D2 receptor. This characteristic is central to its classification as an atypical antipsychotic. While the primary mechanism of action is the blockade of the canonical Gq/11-PLC-IP3-Ca2+ signaling pathway, the potential for functional selectivity and interaction with non-canonical signaling cascades remains an important area for future investigation. The experimental protocols detailed in this guide provide a framework for the further characterization of clocapramine and other novel compounds at the 5-HT2A receptor. A more complete understanding of the nuanced interactions between clocapramine and the 5-HT2A receptor will undoubtedly contribute to the development of more effective and safer therapeutics for neuropsychiatric disorders.

References

Pharmacological Profile of Clocapramine Dihydrochloride Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) is an atypical antipsychotic agent of the iminostilbene (B142622) class, first introduced for the treatment of schizophrenia in Japan.[1] Its therapeutic efficacy is attributed to a multi-receptorial antagonism, primarily targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of clocapramine, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

Clocapramine, also known as 3-chlorocarpipramine, is recognized for its efficacy in managing both positive and negative symptoms of schizophrenia.[1][3] Unlike typical antipsychotics, clocapramine exhibits a higher affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic believed to contribute to a lower incidence of extrapyramidal side effects.[1][4] In addition to its use in psychosis, clocapramine has also been explored as an adjunctive treatment for anxiety and panic disorders.[1] This guide aims to provide a detailed technical resource on the pharmacological properties of clocapramine dihydrochloride hydrate.

Mechanism of Action

Clocapramine's primary mechanism of action involves the antagonism of dopamine and serotonin receptors in the central nervous system.[2][5] It also interacts with other neurotransmitter systems, contributing to its complex pharmacological profile.[1][6]

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[5]

-

Serotonin 5-HT2A Receptor Antagonism: Potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is associated with a reduction in negative symptoms and a lower risk of extrapyramidal symptoms.[4][5]

-

Other Receptor Interactions: Clocapramine also demonstrates antagonist activity at α1- and α2-adrenergic receptors.[1][6] It does not significantly inhibit the reuptake of serotonin or norepinephrine.[1]

Pharmacodynamics

The pharmacodynamic effects of clocapramine are a direct consequence of its multi-receptor binding profile. The interplay between its affinities for various receptors determines its therapeutic efficacy and side-effect profile.

Receptor Binding Affinity

The receptor binding affinities of clocapramine have been characterized through in vitro radioligand binding assays. A summary of its binding profile is presented in Table 1. A lower inhibition constant (Ki) or dissociation constant (Kd) indicates a higher binding affinity.

Table 1: Receptor Binding Affinity of Clocapramine

| Receptor Subtype | Ki (nM) | Reference Compound | Cell Line/Tissue | Radioligand |

| Dopamine D2 | 1.1 - 7.3 | Haloperidol | Transfected Cells / Rat Striatum | [3H]Spiperone / [3H]Haloperidol |

| Serotonin 5-HT2A | 0.12 | - | - | - |

| Adrenergic α1 | - | - | Rat Cerebral Cortex | [3H]WB 4101 |

| Adrenergic α2 | - | - | Rat Cerebral Cortex | [3H]Clonidine |

| Histamine H1 | 1.1 | - | - | - |

| Muscarinic M1 | 6.2 | - | - | - |

Note: A hyphen (-) indicates that specific Ki values for clocapramine were not found in the searched literature. The provided values for other antipsychotics are for comparative purposes and are sourced from various studies.[4]

In Vivo Receptor Occupancy

In vivo studies in rats have been conducted to determine the potency of clocapramine in occupying D2 and 5-HT2 receptors.

Table 2: In Vivo Receptor Occupancy of Clocapramine in Rats

| Receptor | ED50 (mg/kg) |

| Dopamine D2 | 14.5 |

| Serotonin 5-HT2 | 4.9 |

ED50: The dose required to achieve 50% receptor occupancy.[7]

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While comprehensive human pharmacokinetic data for clocapramine is limited, some information can be gleaned from preclinical studies and case reports.

Metabolism

Clocapramine is metabolized in the liver, primarily through oxidative processes.[2] One of its major metabolites is mosapramine, which is also an active antipsychotic.[1] Studies on the structurally similar drug clozapine (B1669256) suggest that cytochrome P450 enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, are likely involved in the metabolism of clocapramine.[2]

Table 3: Clocapramine and Metabolite Concentrations in a Fatal Overdose Case

| Analyte | Femoral Venous Blood (µg/mL) | Gastric Contents (mg/mL) |

| Clocapramine | 3.0 | 31 |

| Mosapramine | 0.15 | 0.015 |

These concentrations are from a single case report and should be interpreted with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of clocapramine.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.[4]

-

-

Binding Assay:

-

In a 96-well plate, add the assay buffer, a fixed concentration of a specific radioligand, and a range of concentrations of clocapramine.

-

Add the prepared cell membrane suspension to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[4]

-

-

Separation of Bound and Free Radioligand:

-

Terminate the incubation by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[4]

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the concentration of clocapramine that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Amphetamine-Induced Stereotypy in Rats

This in vivo behavioral model is used to assess the antipsychotic potential of a drug by its ability to antagonize the stereotyped behaviors induced by amphetamine.

Protocol:

-

Animals: Use male Wistar or Sprague-Dawley rats.

-

Acclimation: Acclimate the animals to the testing environment.

-

Drug Administration:

-

Administer clocapramine or vehicle intraperitoneally (i.p.) at various doses.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer d-amphetamine sulfate (B86663) (e.g., 5 mg/kg, i.p.) to induce stereotyped behaviors.

-

-

Behavioral Observation:

-

Observe the rats for a specified period (e.g., 60-120 minutes) and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) using a standardized rating scale.

-

-

Data Analysis:

-

Compare the stereotypy scores between the clocapramine-treated groups and the vehicle-treated control group to determine the dose-dependent inhibitory effect of clocapramine.

-

Quantification of Clocapramine in Plasma by HPLC

This analytical method is used for pharmacokinetic studies.

Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard and an alkaline solution (e.g., NaOH).

-

Add an organic extraction solvent (e.g., a mixture of heptane (B126788) and isoamyl alcohol).

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer and perform a back-extraction into an acidic aqueous solution (e.g., orthophosphoric acid).

-

-

HPLC Analysis:

-

Inject the aqueous layer into a High-Performance Liquid Chromatography (HPLC) system equipped with a C8 or C18 reversed-phase column.

-

Use a suitable mobile phase (e.g., a mixture of acetonitrile, water, and modifying agents).

-

Detect the analytes using a UV detector at an appropriate wavelength.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of clocapramine in the plasma samples by comparing their peak areas to the calibration curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by clocapramine and a typical experimental workflow.

Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by Clocapramine.

References

- 1. (PDF) Determination of Clocapramine and Its Metabolites in [research.amanote.com]

- 2. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Elucidation of individual cytochrome P450 enzymes involved in the metabolism of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Metabolism of clozapine by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clozapine for Schizophrenia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

- 7. Effects of Early Clozapine Treatment on Remission Rates in Acute Schizophrenia (The EARLY Trial): Protocol of a Randomized-Controlled Multicentric Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Clocapramine Dihydrochloride Hydrate (CAS Number: 60789-62-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, has been utilized in the treatment of schizophrenia since its introduction in Japan in 1974. This technical guide provides a comprehensive overview of Clocapramine dihydrochloride (B599025) hydrate (B1144303), focusing on its physicochemical properties, pharmacology, mechanism of action, and available clinical insights. Detailed experimental protocols for its analysis and synthesis are presented, alongside structured quantitative data and visual representations of its core signaling pathways to support further research and development.

Physicochemical Properties

Clocapramine dihydrochloride hydrate is a white, crystalline powder with a bitter taste.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60789-62-0 | [1] |

| Molecular Formula | C₂₈H₃₇ClN₄O·2HCl·H₂O | [1] |

| Molecular Weight | 572.01 g/mol | [1] |

| IUPAC Name | 1-[3-(2-chloro-5,6-dihydrobenzo[b][2]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride | [3] |

| Melting Point | 267°C | [1] |

| Solubility | Water: <3.5 g/100 ml; Freely soluble in glacial acetic acid; Practically insoluble in ether, acetone. | [1] |

| Appearance | White, crystalline powder | [1] |

Pharmacology and Mechanism of Action

Clocapramine is classified as an atypical antipsychotic, exerting its therapeutic effects through the modulation of multiple neurotransmitter systems.[4] Its pharmacological profile is characterized by its antagonist activity at dopamine (B1211576), serotonin (B10506), and adrenergic receptors.[2][5]

Receptor Binding Profile

| Receptor | Binding Affinity (Qualitative) | Reference |

| Dopamine D₂ | Moderate | [2][6] |

| Serotonin 5-HT₂ₐ | High | [2][6] |

| α₁-Adrenergic | High | [5] |

| α₂-Adrenergic | High | [5] |

| Histamine (B1213489) H₁ | Data not consistently available | |

| Muscarinic M₁ | Data not consistently available |

A lower Ki value indicates a higher binding affinity.

Signaling Pathways

Clocapramine's antagonism of various G protein-coupled receptors (GPCRs) leads to the modulation of downstream intracellular signaling cascades.

-

Dopamine D₂ and α₂-Adrenergic Receptor Antagonism (Gᵢ/ₒ-coupled): The D₂ and α₂-adrenergic receptors are coupled to inhibitory G proteins (Gᵢ/ₒ). Activation of these receptors typically inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking these receptors, clocapramine disinhibits adenylyl cyclase, resulting in an increase in cAMP levels and subsequent modulation of protein kinase A (PKA) activity.

-

Serotonin 5-HT₂ₐ and α₁-Adrenergic Receptor Antagonism (Gᵩ/₁₁-coupled): The 5-HT₂ₐ and α₁-adrenergic receptors are coupled to Gᵩ/₁₁ proteins. Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Clocapramine's antagonism of these receptors blocks this signaling cascade.

Pharmacokinetics

Detailed pharmacokinetic data for clocapramine in humans, such as Cₘₐₓ, Tₘₐₓ, and half-life, are not extensively reported in publicly available literature. However, studies on structurally similar compounds, like clozapine (B1669256), show wide interpatient variability in pharmacokinetic parameters. For clozapine, the time to reach peak plasma concentrations ranges from 1.1 to 3.6 hours, with an elimination half-life of 9.1 to 17.4 hours.[7] It is reasonable to infer that clocapramine may exhibit a similar pharmacokinetic profile, though dedicated studies are required for confirmation.

Clinical Data

Clinical trials have compared clocapramine to other neuroleptic agents. In a comparison with haloperidol, there was no significant difference in overall efficacy, but clocapramine showed a tendency to be superior in alleviating motor retardation and thought disorders, with fewer side effects.[8] When compared with sulpiride, clocapramine demonstrated more favorable effects on both positive and negative symptoms, though it was associated with more side effects.[2]

Experimental Protocols

General Radioligand Binding Assay Protocol

This protocol outlines the fundamental steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound like clocapramine for a specific receptor.

Objective: To determine the binding affinity (Ki) of clocapramine for a target receptor.

Materials:

-

Receptor Source: Cell membranes expressing the target receptor (e.g., CHO-K1 cells for D₂ receptors, HEK293 cells for 5-HT₂ₐ receptors).[2]

-

Radioligand: A tritiated ligand specific for the target receptor (e.g., [³H]Spiperone for D₂, [³H]Ketanserin for 5-HT₂ₐ).[2]

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., Haloperidol for D₂, Mianserin for 5-HT₂ₐ).[2]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[2]

-

Test Compound: Clocapramine at various concentrations.

-

Instrumentation: Scintillation counter, 96-well filter plates, cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.[2]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of clocapramine or the non-specific binding control.[2]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[2]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[2]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[2]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of clocapramine that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

HPLC-UV Method for Quantification in Plasma

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of clocapramine in human plasma.

Instrumentation:

-

Standard HPLC system with a UV-Vis detector.

-

C8 reverse-phase column.

Reagents:

-

Acetonitrile (B52724), Methanol, Heptane, Isoamyl alcohol (HPLC Grade).

-

Orthophosphoric acid, Sodium hydroxide.

-

Clocapramine Hydrochloride reference standard.

-

Internal Standard (e.g., Diazepam).

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma sample, add the internal standard.

-

Alkalinize the sample with 1 M NaOH.

-

Add extraction solvent (e.g., Heptane:Isoamyl alcohol, 95:5 v/v) and vortex vigorously.

-

Centrifuge to separate the layers.

-

Transfer the organic layer and perform back-extraction into an acidic aqueous solution (0.3% orthophosphoric acid).

-

Vortex and centrifuge.

-

-

Chromatographic Analysis:

-

Inject the aqueous layer into the HPLC system.

-

Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile and phosphate (B84403) buffer).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

-

Quantification:

-

Generate a calibration curve using standards of known clocapramine concentrations.

-

Determine the concentration of clocapramine in the samples by comparing the peak area ratio of clocapramine to the internal standard against the calibration curve.

-

Synthesis of Clocapramine

The synthesis of clocapramine, a derivative of iminostilbene, can be achieved through a multi-step process. A general synthetic route, adapted from methods for similar tricyclic compounds, is outlined below.

Starting Materials: 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine and 3-(dimethylamino)propyl chloride.

General Procedure:

-

N-Alkylation: The synthesis begins with the N-alkylation of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine with a suitable three-carbon linker containing a leaving group, such as 1-bromo-3-chloropropane, in the presence of a base like sodium hydride.

-

Coupling: The resulting intermediate is then coupled with the piperidine-4-carboxamide moiety. This step typically involves the reaction of the alkylated iminostilbene with 1-(piperidin-4-yl)piperidine-4-carboxamide in the presence of a base such as potassium carbonate.

-

Purification: The final product, clocapramine, is then purified using techniques such as column chromatography and/or recrystallization.

Conclusion

This compound remains a relevant compound in the study of atypical antipsychotics. Its distinct receptor binding profile, particularly its high affinity for 5-HT₂ₐ receptors relative to D₂ receptors, provides a basis for its clinical characteristics. This technical guide consolidates the available physicochemical, pharmacological, and procedural information to serve as a valuable resource for the scientific community, aiming to facilitate further research into its therapeutic potential and the development of novel antipsychotic agents.

References

- 1. GPCR agonists and antagonists in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Literature values of terminal half-lives of clozapine are dependent on the time of the last data point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of phospholipase C blocks Gi-mediated inhibition of adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade [frontiersin.org]

- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Atypical antipsychotic Clocapramine dihydrochloride hydrate

A Technical Guide to Clocapramine (B1669190) Dihydrochloride (B599025) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocapramine, also known by the synonym 3-chlorocarpipramine, is an atypical antipsychotic belonging to the iminostilbene (B142622) class of compounds.[1] First introduced for the treatment of schizophrenia in Japan in 1974, its therapeutic applications have also extended to augmenting antidepressants in the management of anxiety and panic disorders.[1] As a second-generation antipsychotic, clocapramine is effective for the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Its "atypical" classification stems from a pharmacological profile characterized by a lower propensity to induce extrapyramidal symptoms compared to first-generation, or "typical," antipsychotics.[1][3] This is primarily attributed to its potent antagonism of the serotonin (B10506) 5-HT2A receptor relative to the dopamine (B1211576) D2 receptor.[1][3]

This document provides a comprehensive technical overview of Clocapramine dihydrochloride hydrate, synthesizing available data on its chemical properties, mechanism of action, metabolic pathways, clinical efficacy, and key experimental methodologies.

Chemical and Physical Properties

Clocapramine is a dibenzazepine (B1670418) derivative.[4] The dihydrochloride hydrate form is specified for pharmaceutical use.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride | [5] |

| Synonyms | 3-Chlorocarpipramine, Clofekton, Padrasen, Y-4153 | [1][5][6] |

| CAS Number | 60789-62-0 | [5][7][8] |

| Molecular Formula | C₂₈H₄₁Cl₃N₄O₂ | [5][8] |

| Molar Mass | 572.0 g/mol | [5] |

| Class | Iminostilbene / Dibenzazepine |[1][4] |

Mechanism of Action

Clocapramine exerts its therapeutic effects through multi-receptor antagonism, interacting with several key neurotransmitter systems in the brain.[3] Its primary mechanism involves modulating dopamine and serotonin pathways, which are strongly implicated in the pathophysiology of psychosis.[9]

Receptor Binding Profile

Clocapramine's atypical profile is defined by its high affinity for the 5-HT2A receptor compared to the D2 receptor.[1] It also demonstrates notable antagonism at α-adrenergic receptors.[1][10] While specific Ki values are not extensively reported in publicly available literature, in vivo studies have quantified its receptor occupancy.[11]

Table 2: Receptor Binding and In Vivo Occupancy of Clocapramine

| Receptor Target | Action | Quantitative Data (Species: Rat) | Reference |

|---|---|---|---|

| Dopamine D₂ | Antagonist | ED₅₀: 14.5 mg/kg | [8][12][13] |

| Serotonin 5-HT₂A | Antagonist | ED₅₀: 4.9 mg/kg | [8][12][13] |

| α₁-Adrenergic | Antagonist | High Affinity | [1][10] |

| α₂-Adrenergic | Antagonist | High Affinity | [1][10] |

| SIGMAR1 | Affinity | Reported |[1] |

ED₅₀ represents the dose required to achieve 50% receptor occupancy in vivo.

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by clocapramine initiates a cascade of intracellular signaling events that underlie its antipsychotic effects.[3][14]

Dopamine D₂ Receptor Signaling: D₂ receptors are coupled to Gαi/o proteins.[3][14] Their activation normally inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP).[14] By blocking D₂ receptors, clocapramine prevents this inhibition, which is thought to help normalize dopaminergic neurotransmission in psychotic states.[14]

Serotonin 5-HT₂A Receptor Signaling: 5-HT₂A receptors are coupled to Gαq/11 proteins.[3][14] Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[14] This cascade ultimately increases intracellular calcium and activates protein kinase C (PKC).[14] Clocapramine's blockade of this pathway is a key component of its atypical antipsychotic action, contributing to a lower risk of extrapyramidal side effects.[3][14]

Pharmacokinetics and Metabolism

The biotransformation of clocapramine is a critical factor influencing its pharmacological activity and duration of action.[14] Metabolism occurs primarily via oxidative pathways in the liver.[14]

Metabolites

In vitro studies using rat hepatocytes have identified two principal metabolites of clocapramine:

-

Clospipramine

-

Dehydroclospipramine

The pharmacological activities of these metabolites, particularly their affinities for D₂ and 5-HT₂A receptors, are essential for understanding the complete therapeutic and side-effect profile of the parent drug.[14] However, specific quantitative data for these metabolites are not widely available in public literature.[14]

Clinical Efficacy and Safety

Clocapramine has been evaluated in several clinical trials, often in comparison to other antipsychotic agents, to establish its efficacy and safety profile for the treatment of schizophrenia.[1]

Table 3: Summary of Comparative Clinical Trials Involving Clocapramine

| Comparator | Key Efficacy Findings | Key Safety/Side Effect Findings | Reference |

|---|---|---|---|

| Haloperidol | No significant difference in overall efficacy, but clocapramine showed superiority in alleviating motor retardation, alogia, and thought disorder. | Clocapramine produced fewer extrapyramidal side effects. | [1] |

| Sulpiride | Clocapramine demonstrated more favorable effects on both positive and negative symptoms, including delusions, hallucinations, and social isolation. | Clocapramine produced more side effects. | [1] |

| Timiperone | Clocapramine showed lower efficacy against both positive and negative symptoms. | Clocapramine produced more side effects, including dyskinesia, insomnia, constipation, and nausea. |[1][15] |

Overall, moderate-quality evidence suggests no significant difference in treatment discontinuation or overall response between clocapramine and other first or second-generation antipsychotics.[2]

Experimental Protocols

Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[11]

-

Objective: To quantify the binding affinity of Clocapramine for target receptors (e.g., D₂, 5-HT₂A).[11][16]

-

Principle: The assay measures the ability of unlabeled Clocapramine to compete with a known radiolabeled ligand for binding to a receptor preparation.[11] The concentration of Clocapramine that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the inhibition constant (Ki) via the Cheng-Prusoff equation.[11]

-

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., D₂ or 5-HT₂A).[16]

-

Radioligand (e.g., [³H]Spiperone for D₂, [³H]Ketanserin for 5-HT₂A).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).[16]

-

Non-specific binding inhibitor (e.g., high concentration of an unlabeled antagonist).

-

96-well plates, microplate harvester, scintillation counter, and scintillation cocktail.[16]

-

-

Methodology:

-

Preparation: Prepare serial dilutions of Clocapramine in assay buffer.[16]

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either a) assay buffer (for total binding), b) non-specific inhibitor, or c) a concentration of Clocapramine.[16]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[16]

-

Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester, washing to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[16]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Clocapramine to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

-

In Vitro Metabolism Study

This protocol uses primary hepatocytes to simulate hepatic biotransformation and identify metabolites.[14]

-

Objective: To identify the major metabolites of Clocapramine.[14]

-

Materials:

-

Cryopreserved or freshly isolated rat hepatocytes.[14]

-

Hepatocyte culture medium (e.g., Williams' Medium E with supplements).[14]

-

Clocapramine hydrochloride.[14]

-

Collagen-coated culture plates.[14]

-

LC-MS/MS system.[14]

-

Solvents for extraction and chromatography (e.g., acetonitrile, methanol, formic acid).[14]

-

-

Methodology:

-

Cell Culture: Thaw and seed hepatocytes onto collagen-coated plates at a specified density (e.g., 1 x 10⁶ cells/well). Allow cells to attach.[14]

-

Incubation: Replace the medium with fresh medium containing a known concentration of Clocapramine. Incubate for a set time period (e.g., 24 hours).[14]

-

Sample Collection: Collect both the supernatant (medium) and the cells at the end of the incubation period.

-

Metabolite Extraction: Quench the metabolic reactions by adding a cold organic solvent (e.g., acetonitrile). Separate the protein precipitate by centrifugation. The supernatant, containing the parent drug and metabolites, is collected for analysis.

-

LC-MS/MS Analysis: Analyze the extracted samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Use a suitable chromatographic column and gradient elution to separate the parent drug from its metabolites.

-

Metabolite Identification: Identify potential metabolites by comparing the mass spectra of the peaks in the incubated sample with that of the parent compound and predicting likely metabolic transformations (e.g., oxidation, demethylation).

-

Synthesis Overview

The synthesis of Clocapramine, an iminostilbene derivative, involves a multi-step process. A general strategy, adaptable from the synthesis of related analogues, typically includes the following key transformations:[16]

-

Alkylation of the Iminostilbene Core: The nitrogen atom of a suitable 10,11-dihydro-5H-dibenzo[b,f]azepine (iminostilbene) core is deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated with a bifunctional linker, such as 1-bromo-3-chloropropane.[16]

-

Formation of the Terminal Moiety: A separate synthesis of the terminal piperidinyl-piperidine-carboxamide moiety is performed.[16]

-

Final Coupling: The alkylated iminostilbene intermediate is coupled with the terminal piperidine (B6355638) moiety via a nucleophilic substitution reaction, where the secondary amine of the piperidine displaces the terminal halogen on the propyl linker, to yield the final Clocapramine structure.[16] Purification is typically achieved through column chromatography.[16]

References

- 1. Clocapramine - Wikipedia [en.wikipedia.org]

- 2. Clocapramine - NeuRA Library [library.neura.edu.au]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for Clocapramine (HMDB0250335) [hmdb.ca]

- 5. Clocapramine dihydrochloride monohydrate | C28H41Cl3N4O2 | CID 71300452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clocapramine | C28H37ClN4O | CID 2793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) Datasheet DC Chemicals [dcchemicals.com]

- 8. This compound | 60789-62-0 | MOLNOVA [molnova.com]

- 9. What is the mechanism of Clocapramine Hydrochloride? [synapse.patsnap.com]

- 10. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. molnova.com [molnova.com]

- 14. benchchem.com [benchchem.com]

- 15. Comparison of efficacy of timiperone, a new butyrophenone derivative, and clocapramine in schizophrenia: a multiclinic double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Clocapramine Dihydrochloride Hydrate in Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, has been utilized in the treatment of schizophrenia, primarily in Japan.[1] This technical guide provides an in-depth overview of clocapramine dihydrochloride (B599025) hydrate (B1144303) for researchers and professionals in drug development. It consolidates available data on its mechanism of action, receptor binding profile, and clinical context. This guide also outlines relevant experimental protocols and visualizes key signaling pathways to facilitate a comprehensive understanding of this compound for future research and development endeavors.

Introduction

Clocapramine, also known as 3-chlorocarpipramine, was introduced for the treatment of schizophrenia in Japan in 1974.[1] As an atypical antipsychotic, its therapeutic action is believed to stem from its antagonist activity at multiple neurotransmitter receptors, distinguishing it from typical antipsychotics and suggesting a lower propensity for certain side effects.[2] This document serves as a technical resource, summarizing the current state of knowledge on clocapramine and providing detailed methodologies for key experimental approaches in its research.

Mechanism of Action

Clocapramine's antipsychotic effect is primarily attributed to its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] The affinity for the 5-HT2A receptor is reported to be greater than for the D2 receptor, a characteristic feature of many atypical antipsychotics that is thought to contribute to a reduced risk of extrapyramidal symptoms.[2] In addition to its effects on dopaminergic and serotonergic systems, clocapramine also demonstrates antagonist activity at α1-adrenergic and α2-adrenergic receptors.[1] It does not, however, significantly inhibit the reuptake of serotonin or norepinephrine.[1]

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by clocapramine is a central component of its mechanism of action. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[4] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, clocapramine is thought to modulate downstream signaling cascades, including those involving protein kinase A (PKA) and subsequent gene expression.

Serotonin 5-HT2A Receptor Signaling Pathway

Clocapramine's high affinity for the 5-HT2A receptor is a key aspect of its atypical profile.[2] 5-HT2A receptors are Gq/11-coupled GPCRs.[5] Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which can then modulate various cellular processes through the phosphorylation of target proteins, including those in the mitogen-activated protein kinase (MAPK) pathway.[2][6]

Quantitative Data

Receptor Binding Profile

The following table illustrates the format for presenting receptor binding affinity data. While specific Ki values for clocapramine are limited, it is known to have a higher affinity for 5-HT2A receptors than for D2 receptors.[2]

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor | Clocapramine | Clozapine (B1669256) (for comparison) |

|---|---|---|

| Dopamine D2 | Data not available | 135[7] |

| Serotonin 5-HT2A | Data not available | 5.4 |

| Adrenergic α1 | Data not available | 1.6[8] |

| Adrenergic α2 | Data not available | 7.0[8] |

| Histamine H1 | Data not available | 1.1[8] |

| Muscarinic M1 | Data not available | 6.2[8] |

Note: Lower Ki values indicate higher binding affinity. Data for clozapine is compiled from various sources and is for illustrative purposes.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for clocapramine, such as Cmax, Tmax, elimination half-life, and bioavailability, are not well-documented in publicly available literature. The table below is provided as a template for the presentation of such data when it becomes available. For context, pharmacokinetic data for clozapine is presented.

Table 2: Pharmacokinetic Parameters

| Parameter | Clocapramine | Clozapine (for comparison) |

|---|---|---|

| Cmax (Peak Plasma Concentration) | Data not available | Variable |

| Tmax (Time to Peak Concentration) | Data not available | 1.1 to 3.6 hours[9] |

| Elimination Half-life (t½) | Data not available | 9.1 to 17.4 hours[9] |

| Bioavailability | Data not available | Variable |

Note: Pharmacokinetic parameters can exhibit significant inter-individual variability.

Clinical Efficacy in Schizophrenia

Quantitative data from clinical trials of clocapramine, particularly utilizing standardized measures such as the Positive and Negative Syndrome Scale (PANSS), are limited in the publicly accessible literature.[1][3][10][11][12] Reports suggest that clocapramine is at least as effective as haloperidol (B65202) in treating chronic schizophrenia, with a tendency to be superior in alleviating negative symptoms such as motor retardation and scanty speech.[3] The table below provides a template for summarizing clinical trial data. For illustrative purposes, data on the efficacy of clozapine in treatment-resistant schizophrenia is included.

Table 3: Clinical Trial Efficacy Data (PANSS Score Reduction)

| Study | Treatment Group | Baseline PANSS (Mean) | End-of-Study PANSS (Mean) | Mean Change |

|---|---|---|---|---|

| Hypothetical Clocapramine Study | Clocapramine | Data not available | Data not available | Data not available |

| Verma et al. (2020) (Clozapine) | Clozapine | 80 | 50.5 | -29.5[1] |

| Szafranski et al. (2014) (Clozapine Meta-analysis) | Clozapine | - | - | -22.0[11] |

Note: PANSS is a standardized instrument for assessing the severity of symptoms in schizophrenia. A reduction in the total PANSS score indicates clinical improvement.[1][3][10][11][12]

Experimental Protocols

This section outlines generalized methodologies for key experiments relevant to the study of clocapramine and other antipsychotic compounds.

Radioligand Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of clocapramine for target receptors (e.g., D2, 5-HT2A).

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The membrane pellet is washed and resuspended.[7]

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (clocapramine).[7]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

References

- 1. Evaluating the Role of Clozapine in Treatment-Resistant Schizophrenia: A Narrative Synthesis of Clinical, Economic, and Quality-of-Life Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effectiveness of clozapine in treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clozapine's Molecular Signature: Selective 5-HT2A Receptor Downregulation and Signalling in Rat Brain Cortical Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and pharmacodynamics of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hcn.health [hcn.health]

- 11. Clozapine Response Rates among People with Treatment-Resistant Schizophrenia: Data from a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Classical and Clozapine Treatment on Schizophrenia Using Positive and Negative Syndrome Scale of Schizophrenia (PANSS) and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dibenzazepine Class Antipsychotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological and biochemical aspects of the dibenzazepine (B1670418) class of atypical antipsychotics. This class of compounds, characterized by a tricyclic dibenzazepine or structurally related nucleus, has been pivotal in the advancement of schizophrenia treatment and related psychotic disorders. This document details their mechanism of action, quantitative receptor binding and pharmacokinetic data, detailed experimental methodologies, and key signaling pathways.

Introduction to Dibenzazepine Antipsychotics

The dibenzazepine chemical scaffold is a core component of several highly effective atypical antipsychotic drugs. Unlike typical antipsychotics which primarily act as dopamine (B1211576) D2 receptor antagonists, the dibenzazepine class exhibits a broader receptor binding profile, notably including potent serotonin (B10506) 5-HT2A receptor antagonism. This multi-receptor action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects.[1][2][3] Prominent members of this class include Clozapine, Loxapine, Olanzapine, and Quetiapine. While iminostilbene (B142622) is a precursor in the synthesis of some of these compounds, the core active structures are more accurately described as dibenzazepines, dibenzodiazepines, or dibenzoxazepines.[4][5][6]

Quantitative Data Presentation

The following tables summarize the receptor binding affinities and pharmacokinetic properties of key dibenzazepine class antipsychotics.

Table 1: Receptor Binding Affinities (Ki, nM)